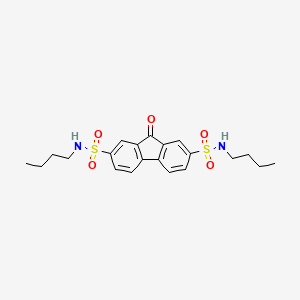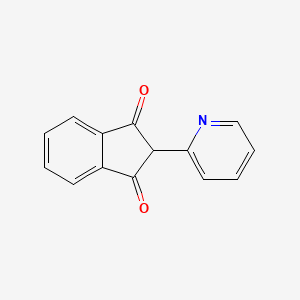
2-(2-Pyridyl)-1,3-indandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridyl)-1,3-indandione is an organic compound that features a pyridine ring attached to an indandione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridyl)-1,3-indandione typically involves the reaction of 2-pyridyl derivatives with indandione precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts to couple 2-pyridyl boron reagents with indandione derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Pyridyl)-1,3-indandione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted pyridyl-indandione derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridyl)-1,3-indandione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Pyridyl)-1,3-indandione involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. In biological systems, it may interfere with cellular pathways by modulating the activity of specific proteins or signaling molecules .
Vergleich Mit ähnlichen Verbindungen
2-Pyridone: A tautomer of 2-hydroxypyridine, known for its biological activity and use in pharmaceuticals.
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used to form complexes with metals for catalytic applications.
2-(2-Pyridyl)benzimidazole: Studied for its corrosion inhibition properties and potential use in materials science.
Uniqueness: 2-(2-Pyridyl)-1,3-indandione is unique due to its indandione structure combined with a pyridine ring, which provides a versatile platform for chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
641-63-4 |
|---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
2-pyridin-2-ylindene-1,3-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H |
InChI-Schlüssel |
CFFKWZMLWPANQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=CC=N3 |
Löslichkeit |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)

![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)
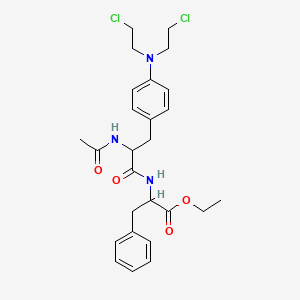

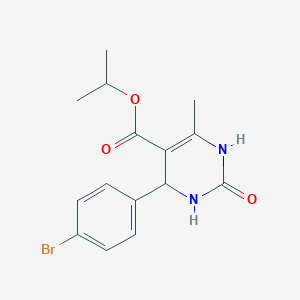
![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
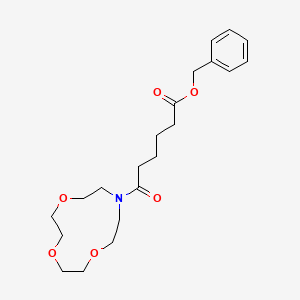
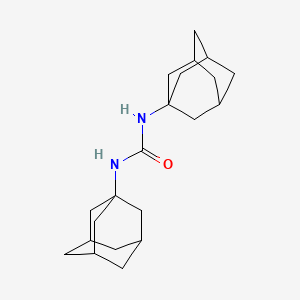
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708553.png)
![Benzo[b]thiophen-3(2H)-one, 2-(phenylimino)-](/img/structure/B11708555.png)
